molecular formula C9H16ClNO3 B14188768 (2S)-2-(2-Chloroacetamido)-2-ethyl-3-methylbutanoic acid CAS No. 911460-76-9

(2S)-2-(2-Chloroacetamido)-2-ethyl-3-methylbutanoic acid

Cat. No.: B14188768
CAS No.: 911460-76-9
M. Wt: 221.68 g/mol
InChI Key: RFCXVYTXIJKGNN-VIFPVBQESA-N
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Description

(2S)-2-(2-Chloroacetamido)-2-ethyl-3-methylbutanoic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloroacetamido group, an ethyl group, and a methylbutanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-Chloroacetamido)-2-ethyl-3-methylbutanoic acid typically involves the reaction of chloroacetyl chloride with an appropriate amine to form the chloroacetamido intermediate. This intermediate is then reacted with an ethyl-substituted butanoic acid derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and scalability. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2-Chloroacetamido)-2-ethyl-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloroacetamido group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioethers.

Scientific Research Applications

(2S)-2-(2-Chloroacetamido)-2-ethyl-3-methylbutanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(2-Chloroacetamido)-2-ethyl-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroacetamide: A simpler compound with similar reactivity but lacking the ethyl and methylbutanoic acid groups.

    Chloroacetic acid: Contains a chloro group and a carboxylic acid but lacks the amido and ethyl groups.

Uniqueness

(2S)-2-(2-Chloroacetamido)-2-ethyl-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloroacetamido group allows for targeted interactions with biological molecules, while the ethyl and methylbutanoic acid groups provide additional structural complexity and potential for diverse applications.

Properties

CAS No.

911460-76-9

Molecular Formula

C9H16ClNO3

Molecular Weight

221.68 g/mol

IUPAC Name

(2S)-2-[(2-chloroacetyl)amino]-2-ethyl-3-methylbutanoic acid

InChI

InChI=1S/C9H16ClNO3/c1-4-9(6(2)3,8(13)14)11-7(12)5-10/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t9-/m0/s1

InChI Key

RFCXVYTXIJKGNN-VIFPVBQESA-N

Isomeric SMILES

CC[C@](C(C)C)(C(=O)O)NC(=O)CCl

Canonical SMILES

CCC(C(C)C)(C(=O)O)NC(=O)CCl

Origin of Product

United States

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